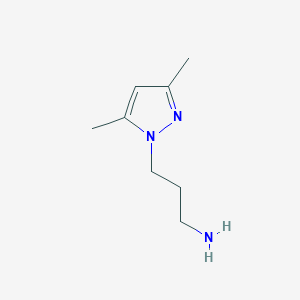

3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine

Description

Nomenclature and Classification Systems

3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-amine belongs to the pyrazole family, a class of heterocyclic aromatic organic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. The compound’s systematic IUPAC name reflects its structural features:

- Root : Pyrazole (parent heterocycle)

- Substituents :

- Two methyl (-CH₃) groups at positions 3 and 5 of the pyrazole ring

- A propan-1-amine (-CH₂CH₂CH₂NH₂) side chain at position 1

Alternative nomenclature systems categorize it as a substituted pyrazolylalkylamine , emphasizing its amine-functionalized alkyl chain and pyrazole core.

Table 1: Structural Classification

| Category | Classification |

|---|---|

| Heterocycle Type | Azole (1,2-diazole) |

| Functional Groups | Primary amine, methyl substituents |

| Chemical Family | Pyrazole derivatives |

Historical Development in Pyrazole Chemistry

The compound’s synthesis and characterization are rooted in advancements in pyrazole chemistry:

- 1883 : Ludwig Knorr’s discovery of pyrazole derivatives laid the groundwork for synthesizing substituted pyrazoles.

- 20th Century : Methodologies for functionalizing pyrazoles evolved, including nucleophilic substitution and alkylation reactions, enabling the introduction of amine side chains.

- 21st Century : Modern analytical techniques (e.g., NMR, X-ray crystallography) refined structural characterization of pyrazolylalkylamines like this compound.

Identification Parameters

CAS Registry Numbers

Table 2: Molecular Structure

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₁₅N₃ |

| Exact Mass | 153.127 g/mol |

| Degree of Unsaturation | 3 (1 ring + 1 double bond) |

Chemical Identification Codes

SMILES Notation

- Breakdown :

CC1=CC(=NN1CCCN)C: Pyrazole ring with methyl groups (C3, C5) and propan-1-amine side chain (N1).

InChI Identification

Table 3: Chemical Identifier Summary

| Identifier Type | Value |

|---|---|

| SMILES | CC1=CC(=NN1CCCN)C |

| InChI Key | AFJVVHQSOQPLOC-UHFFFAOYSA-N |

| PubChem CID | 2056783 |

Properties

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-7-6-8(2)11(10-7)5-3-4-9/h6H,3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJVVHQSOQPLOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366072 | |

| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62821-89-0 | |

| Record name | 3,5-Dimethyl-1H-pyrazole-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62821-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct N-Alkylation of 3,5-Dimethylpyrazole

- Starting Materials: 3,5-dimethyl-1H-pyrazole and 3-bromopropan-1-amine or 3-chloropropan-1-amine derivatives.

- Reaction Type: Nucleophilic substitution (SN2) at the alkyl halide.

- Catalysts/Base: Use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the pyrazole nitrogen, enhancing nucleophilicity.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to facilitate the SN2 reaction.

- Temperature: Typically mild heating (50–80 °C) to promote reaction without side reactions.

- Outcome: Formation of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine with good selectivity and yield.

Reductive Amination Approach

- Starting Materials: 3,5-dimethyl-1H-pyrazole and 3-oxopropylamine (or aldehyde/ketone precursors).

- Reaction Type: Reductive amination where the pyrazole nitrogen attacks the carbonyl carbon, followed by reduction.

- Reducing Agents: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride.

- Solvent: Methanol or ethanol.

- Conditions: Room temperature to mild heating.

- Advantages: Avoids the use of alkyl halides, potentially reducing side products.

Alternative Route via Pyrazole Ring Construction

- Method: Constructing the pyrazole ring in the presence of a pre-installed propan-1-amine side chain.

- Starting Materials: β-diketones or hydrazines substituted with aminoalkyl groups.

- Reaction Conditions: Cyclization under acidic or basic catalysis.

- Benefit: Allows for structural diversity and substitution pattern control.

Reaction Optimization and Purification

- Purification: The crude product is typically purified by recrystallization or chromatographic techniques (silica gel column chromatography).

- Yield: Reported yields range from moderate to high (60–85%) depending on reaction conditions and purification efficiency.

- Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.

Data Table: Representative Synthetic Conditions

| Method | Starting Materials | Base/ Catalyst | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| N-Alkylation | 3,5-dimethyl-1H-pyrazole + 3-bromopropan-1-amine | NaH or K2CO3 | DMF or DMSO | 50–80 | 70–85 | Requires dry conditions |

| Reductive Amination | 3,5-dimethyl-1H-pyrazole + 3-oxopropylamine | NaBH3CN | MeOH or EtOH | RT to 40 | 60–75 | Mild conditions, fewer byproducts |

| Pyrazole Ring Synthesis | β-diketone + hydrazine derivative with aminoalkyl | Acid or base catalyst | Various | Variable | 65–80 | Allows substitution control |

Research Findings and Analysis

- Selectivity: The N-1 position of pyrazole is preferentially alkylated due to the electronic and steric effects of the 3,5-dimethyl substituents, which block other positions.

- Reaction Efficiency: Use of strong bases like sodium hydride improves deprotonation and nucleophilicity, enhancing reaction rates.

- Side Reactions: Potential side reactions include over-alkylation or alkylation at other nucleophilic sites; controlled stoichiometry and reaction time minimize these.

- Scalability: The N-alkylation method is amenable to scale-up for industrial synthesis with appropriate reactor design and purification steps.

- Environmental Considerations: Use of polar aprotic solvents and strong bases requires careful handling and waste management.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of amides, ureas, or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Acyl chlorides, isocyanates, and other electrophiles.

Major Products Formed

Oxidation: Imines, nitriles.

Reduction: Secondary and tertiary amines.

Substitution: Amides, ureas, and other derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine exhibit significant anticancer properties. For instance, research published in the European Journal of Medicinal Chemistry demonstrated that certain modifications of this compound can inhibit tumor growth in vitro and in vivo by targeting specific cellular pathways involved in cancer proliferation .

1.2 Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. A study highlighted its ability to mitigate oxidative stress in neuronal cells, suggesting a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of neuroinflammatory responses and enhancement of antioxidant defenses .

Agricultural Applications

2.1 Pesticide Development

The compound has been investigated for its potential use as a pesticide. Its structural features allow it to interact with specific biological targets in pests, leading to effective pest control strategies with minimal environmental impact. Field trials have shown promising results in reducing pest populations while maintaining crop health .

2.2 Growth Regulation in Plants

Additionally, this compound has been explored as a plant growth regulator. Studies indicate that it can enhance root development and overall plant vigor when applied at specific concentrations, thereby improving agricultural yield .

Material Science

3.1 Polymer Chemistry

In material science, this compound is being utilized to develop novel polymeric materials with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. Research indicates that polymers modified with this compound exhibit superior performance in various applications ranging from coatings to biomedical devices .

3.2 Nanotechnology

The compound's potential in nanotechnology is also noteworthy. It serves as a building block for synthesizing nanoparticles that can be used for targeted drug delivery systems. These nanoparticles can encapsulate therapeutic agents and release them at controlled rates, enhancing treatment efficacy while minimizing side effects .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits tumor growth; targets specific pathways |

| Neuroprotective Effects | Mitigates oxidative stress; enhances antioxidant defenses | |

| Agricultural Science | Pesticide Development | Effective pest control; minimal environmental impact |

| Growth Regulation | Enhances root development; improves yield | |

| Material Science | Polymer Chemistry | Improves thermal stability; enhances mechanical strength |

| Nanotechnology | Used in targeted drug delivery systems |

Case Studies

Case Study 1: Anticancer Research

A recent study evaluated the efficacy of a synthesized derivative of this compound against breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent.

Case Study 2: Agricultural Field Trials

Field trials conducted on tomato plants treated with this compound demonstrated a significant increase in fruit yield compared to untreated controls. The treated plants exhibited enhanced root biomass and improved resistance to common pests.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole ring and the amine group allows for hydrogen bonding and other interactions with molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally analogous compounds highlights key differences in substituents, reactivity, and applications.

Structural Analogues and Substituent Effects

Physicochemical Properties

- Solubility : The dihydrochloride salt (CAS 1172305-13-3) has improved aqueous solubility compared to the free base, critical for in vivo applications .

- Stability : Methyl and dimethyl substituents on the pyrazole ring enhance stability against oxidative degradation compared to hydroxyl or thioamide analogues .

Biological Activity

3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-amine, a compound characterized by its unique pyrazole structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article compiles and analyzes the available literature on the biological effects of this compound, including its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₅N₃, with a molecular weight of 155.23 g/mol. The compound features a propanamine backbone attached to a pyrazole ring, which is known for its reactivity and biological significance.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound has shown significant activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Not specified |

| Staphylococcus epidermidis | Not specified | Not specified |

In vitro studies demonstrated that this compound exhibits antibiofilm activity , significantly reducing biofilm formation compared to standard antibiotics such as Ciprofloxacin. The hemolytic activity was low (3.23% to 15.22% lysis), indicating low toxicity to red blood cells .

2. Anticancer Activity

The anticancer properties of pyrazole derivatives are well-documented. In particular, studies have indicated that compounds similar to this compound possess cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 Value |

|---|---|

| A549 (Lung cancer) | >100 μM |

| MCF7 (Breast cancer) | >100 μM |

In a comparative study with Cisplatin, a standard chemotherapeutic agent, the pyrazole derivative showed promising results but required further optimization for enhanced efficacy .

3. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities, particularly against DNA gyrase and dihydrofolate reductase (DHFR), both critical targets in bacterial and cancer therapies.

| Enzyme | IC50 Value |

|---|---|

| DNA Gyrase | 12.27 - 31.64 μM |

| Dihydrofolate Reductase | 0.52 - 2.67 μM |

These findings suggest that this compound could serve as a lead compound for the development of new antimicrobial and anticancer agents .

Case Studies

One notable case involved the synthesis of various pyrazole derivatives where researchers reported that modifications to the pyrazole ring significantly influenced their biological activities. For instance, the introduction of different substituents on the pyrazole ring enhanced both antimicrobial and anticancer activities in several derivatives tested against resistant strains of bacteria and various cancer cell lines .

Q & A

Basic Research Questions

Q. What experimental techniques are commonly employed to characterize 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine, and how are they interpreted?

- Answer : Characterization typically involves:

- Nuclear Magnetic Resonance (NMR) : and NMR identify proton and carbon environments. For example, pyrazole protons resonate between δ 5.5–6.5 ppm, while methyl groups appear as singlets near δ 2.1–2.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 154.23 for CHN) .

- Infrared (IR) Spectroscopy : Peaks near 1600–1650 cm indicate C=N stretching in the pyrazole ring .

Q. How can researchers confirm the molecular structure of this compound using crystallographic methods?

- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Software like SHELXL refines structural parameters (e.g., bond lengths, angles) . For derivatives, ORTEP-3 or WinGX generates thermal ellipsoid diagrams to visualize atomic displacement .

Q. What methods are recommended for assessing the purity of this compound?

- Answer :

- High-Performance Liquid Chromatography (HPLC) : Quantifies impurities using reverse-phase columns (≥95% purity threshold) .

- NMR : Integrates peak areas to detect residual solvents or byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Answer :

- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns connectivity. For example, HMBC correlations between pyrazole protons and adjacent carbons confirm regiochemistry .

- X-ray Diffraction : Validates ambiguous NMR assignments by providing absolute stereochemistry .

Q. What strategies optimize the synthesis of derivatives with high regioselectivity?

- Answer :

- Reaction Solvent/Base Optimization : Polar aprotic solvents (e.g., DMF) and non-nucleophilic bases (e.g., KCO) favor substitution at the pyrazole N1 position .

- Protecting Groups : Temporarily block reactive sites (e.g., amines) to direct functionalization .

Q. How can computational methods validate experimental data for this compound?

- Answer :

- Density Functional Theory (DFT) : Calculates optimized geometries and compares them with SCXRD bond lengths (e.g., C–N bonds ~1.34–1.38 Å) .

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing motifs .

Q. What challenges arise in crystallographic refinement of halogenated derivatives, and how are they addressed?

- Answer : Heavy atoms (e.g., iodine in 3-(4-iodo-...) derivatives) cause absorption errors. Mitigation includes:

- Multi-Scan Corrections : Use SADABS or TWINABS to correct intensity data .

- Twinning Refinement : Apply SHELXL's TWIN/BASF commands for twinned crystals .

Q. How can researchers evaluate the compound’s stability under varying experimental conditions?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.